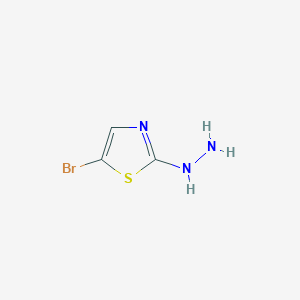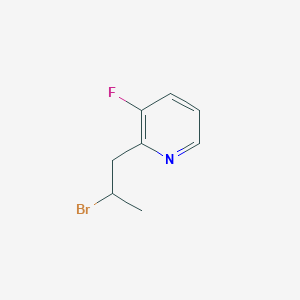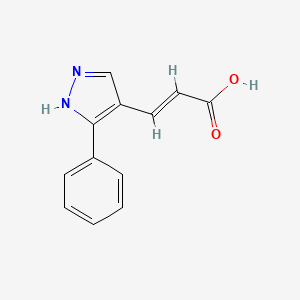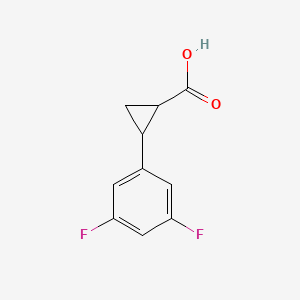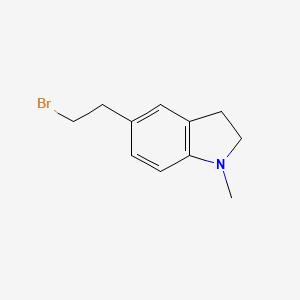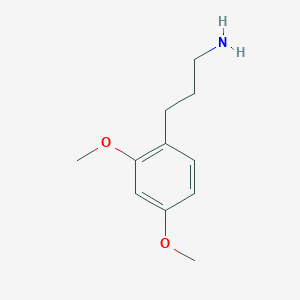
3-(2,4-Dimethoxyphenyl)propan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2,4-Dimethoxyphenyl)propan-1-amine is an organic compound belonging to the class of phenethylamines It is characterized by the presence of a phenyl ring substituted with two methoxy groups at the 2 and 4 positions, and a propan-1-amine chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,4-Dimethoxyphenyl)propan-1-amine can be achieved through several methods. One common approach involves the reduction of the corresponding nitro compound, 3-(2,4-dimethoxyphenyl)propan-1-nitro, using reducing agents such as hydrogen in the presence of a palladium catalyst or iron in acetic acid . Another method involves the reductive amination of 3-(2,4-dimethoxyphenyl)propan-1-one with ammonia or an amine in the presence of a reducing agent like sodium cyanoborohydride .
Industrial Production Methods: Industrial production of this compound typically involves large-scale reductive amination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 3-(2,4-Dimethoxyphenyl)propan-1-amine undergoes various chemical reactions, including:
Reduction: Reduction of the compound can lead to the formation of the corresponding alcohol or hydrocarbon.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic conditions, chromium trioxide in acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, hydrogen in the presence of a palladium catalyst.
Substitution: Sodium hydride, potassium tert-butoxide, and various nucleophiles such as amines or thiols.
Major Products:
Wissenschaftliche Forschungsanwendungen
3-(2,4-Dimethoxyphenyl)propan-1-amine has several scientific research applications:
Wirkmechanismus
The mechanism of action of 3-(2,4-Dimethoxyphenyl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a ligand, binding to these targets and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Vergleich Mit ähnlichen Verbindungen
3-(3,4-Dimethoxyphenyl)propan-1-amine: Similar structure but with methoxy groups at the 3 and 4 positions.
2,5-Dimethoxyamphetamine: A related compound with a different substitution pattern on the phenyl ring.
4-Bromo-2,5-dimethoxyphenethylamine: Another phenethylamine derivative with different substituents.
Uniqueness: 3-(2,4-Dimethoxyphenyl)propan-1-amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of methoxy groups at the 2 and 4 positions can affect the compound’s electronic properties and its interactions with molecular targets, making it distinct from other similar compounds .
Eigenschaften
Molekularformel |
C11H17NO2 |
|---|---|
Molekulargewicht |
195.26 g/mol |
IUPAC-Name |
3-(2,4-dimethoxyphenyl)propan-1-amine |
InChI |
InChI=1S/C11H17NO2/c1-13-10-6-5-9(4-3-7-12)11(8-10)14-2/h5-6,8H,3-4,7,12H2,1-2H3 |
InChI-Schlüssel |
AGBIQJYUSSEZCZ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=C(C=C1)CCCN)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


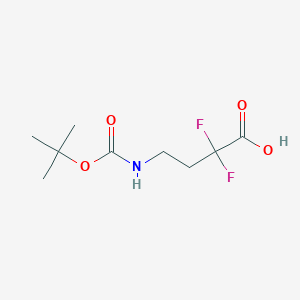
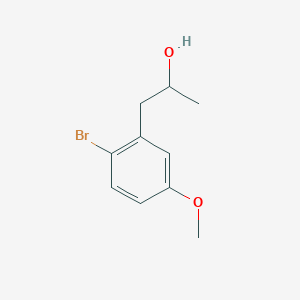
![4-[4-(Propan-2-yl)phenyl]pyrrolidine-3-carboxylic acid](/img/structure/B13609704.png)
